![molecular formula C9H14O4 B7971096 (1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester](/img/structure/B7971096.png)
(1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester
Overview
Description
(1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester is an organic compound with a unique stereochemistry It is a derivative of cyclohexane, featuring two carboxylic acid groups and one ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester can be achieved through several methods. One common approach is the Steglich esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) . This method is favored for its mild reaction conditions and high yields.
Another method involves the monohydrolysis of dicarboxylic esters using silica gel as a mediator. This process involves the silanolysis of the ester at elevated temperatures, followed by cleavage of the silyl ester under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of solvents and reagents is optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Pharmaceutical Applications
Chiral Precursors for Amino Acids
One of the primary applications of (1R,3S)-1,3-cyclohexanedicarboxylic acid monomethyl ester is its use as a chiral precursor for the synthesis of non-naturally occurring amino acids. These amino acids are crucial in the development of pharmaceuticals, particularly for drugs that require specific stereochemistry to interact effectively with biological targets. The ability to produce these compounds with high enantiomeric purity (>90% ee) enhances their utility in drug development .
Synthesis of Bioactive Compounds
The compound can also serve as a building block in the synthesis of bioactive molecules. Its structural features allow for modifications that can lead to the development of new pharmaceuticals with enhanced efficacy or reduced side effects. The use of enzyme-catalyzed reactions to convert diesters into monoesters facilitates the generation of these complex molecules with desired properties .
Polymer Science
Chiral Polyester Modifiers
In polymer chemistry, this compound is utilized as a chiral modifier for polyesters. By incorporating this compound into polyester formulations, manufacturers can tailor properties such as melting point, glass transition temperature, and plasticity. This modification is particularly valuable in creating materials with specific performance characteristics for applications in packaging, automotive parts, and biomedical devices .
Impact on Material Properties
The incorporation of chiral components into polymers can influence their mechanical and thermal properties. For instance, modifying polyesters with this compound can enhance their thermal stability and mechanical strength while providing unique optical properties due to chirality. This application opens avenues for developing advanced materials that meet specific industry requirements .
Organic Synthesis
Chiral Auxiliary in Asymmetric Synthesis
This compound serves as an effective chiral auxiliary in asymmetric synthesis pathways. Its ability to induce chirality during chemical reactions allows chemists to synthesize complex organic molecules with high enantiomeric excess. This property is particularly beneficial in the synthesis of pharmaceuticals and agrochemicals where stereochemistry plays a critical role in biological activity .
Enzyme-Catalyzed Reactions
The compound is also involved in enzyme-catalyzed hydrolysis reactions that enhance the efficiency of asymmetric synthesis processes. Utilizing enzymes such as lipases can facilitate the conversion of prochiral substrates into optically active products with high yields and selectivity . This method represents a sustainable approach to producing chiral compounds without the need for harsh chemical reagents.
Case Studies
Study | Application | Findings |
---|---|---|
Jones et al., 1987 | Enzyme-Catalyzed Hydrolysis | Demonstrated efficient conversion of diesters to monoesters using pig liver esterase with high enantioselectivity (>90% ee) |
Turbanti et al., 1993 | Synthesis of Pharmaceuticals | Utilized (1R,3S)-1,3-cyclohexanedicarboxylic acid derivatives for synthesizing bioactive compounds |
Hamilton et al., 1993 | Polymer Modifications | Showed enhanced thermal properties in polyester materials modified with chiral compounds |
Mechanism of Action
The mechanism of action of (1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the specific use case and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-1,3-Cyclohexanedicarboxylic Acid 1-Ethylester: Similar structure but with an ethyl ester group instead of a methyl ester.
(1R,3S)-1,3-Cyclohexanedicarboxylic Acid: The parent compound without the ester group.
Biological Activity
(1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester, also known as methyl (1R,3S)-cyclohexane-1,3-dicarboxylate, is a compound with potential applications in various fields including pharmaceuticals and materials science. This article explores its biological activity, focusing on its toxicity, pharmacological properties, and any relevant case studies.
- Molecular Formula : C8H14O4
- Molecular Weight : 174.19 g/mol
- CAS Number : 102-77-2
Toxicity Profile
The toxicity of this compound has been assessed in various studies. Key findings include:
- Acute Toxicity : In animal studies, the oral LD50 was determined to be greater than 2000 mg/kg in rats, indicating low acute toxicity .
- Skin and Eye Irritation : The compound is classified as slightly irritating to the eyes and non-irritating to the skin .
- Sensitization Potential : No evidence of skin sensitization was observed in local lymph node assays .
Pharmacological Effects
Research into the pharmacological effects of this compound is limited but suggests several potential activities:
- Anti-inflammatory Properties : Some derivatives of cyclohexanedicarboxylic acids have shown anti-inflammatory effects in vitro, which may extend to the monomethyl ester form .
- Antioxidant Activity : Studies indicate that certain cyclohexanedicarboxylic acid derivatives possess antioxidant properties that could be beneficial in mitigating oxidative stress .
Study 1: Toxicological Assessment
A comprehensive toxicological assessment was conducted to evaluate the effects of this compound on mammalian systems. The study involved repeated dose toxicity tests in rats over a period of 90 days. Results indicated:
- No Observed Adverse Effect Level (NOAEL) : Established at 1000 mg/kg body weight per day for repeated oral administration.
- Histopathological Evaluation : No significant lesions were found in major organs .
Study 2: Environmental Impact
An environmental risk assessment highlighted that while the compound is harmful to aquatic life with long-lasting effects, it does not bioaccumulate significantly in terrestrial organisms . This finding is critical for evaluating its safety in industrial applications.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C8H14O4 |
Molecular Weight | 174.19 g/mol |
Acute Oral LD50 | >2000 mg/kg |
Skin Irritation | Non-irritating |
Eye Irritation | Slightly irritating |
NOAEL (90-day study) | 1000 mg/kg/day |
Environmental Impact | Harmful to aquatic life |
Properties
IUPAC Name |
(1S,3R)-3-methoxycarbonylcyclohexane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODOUIALODEQFA-NKWVEPMBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@@H](C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458300 | |
Record name | AG-G-90137 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733742-58-0 | |
Record name | AG-G-90137 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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